4-(Fluorosulfonyl)-5-methylfuran-2-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Fluorosulfonyl)-5-methylfuran-2-carboxylic acid is a compound that belongs to the class of sulfonyl fluorides. Sulfonyl fluorides are known for their significant applications in organic synthesis, chemical biology, drug discovery, and materials science . This compound is characterized by the presence of a fluorosulfonyl group attached to a furan ring, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Fluorosulfonyl)-5-methylfuran-2-carboxylic acid can be achieved through various methods. One common approach involves the direct fluorosulfonylation of the corresponding furan derivative using fluorosulfonyl radicals . This method is efficient and provides high yields of the desired product. The reaction typically requires the use of fluorosulfonyl chloride (FSO2Cl) as the fluorosulfonylating reagent, which is generated in situ by the reduction of sulfuryl fluoride (SO2F2) under specific conditions .
Industrial Production Methods
Industrial production of 4-(Fluorosulfonyl)-5-methylfuran-2-carboxylic acid may involve large-scale fluorosulfonylation processes using bench-stable redox-active fluorosulfonyl radical precursors . These methods are designed to be scalable and cost-effective, ensuring the consistent production of high-purity compounds.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Fluorosulfonyl)-5-methylfuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the fluorosulfonyl group to other functional groups.
Substitution: Nucleophilic substitution reactions are common, where the fluorosulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines and alcohols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfonic acids, while substitution reactions can produce various derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
4-(Fluorosulfonyl)-5-methylfuran-2-carboxylic acid has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(Fluorosulfonyl)-5-methylfuran-2-carboxylic acid involves its reactivity with nucleophilic residues in proteins and other biomolecules. The fluorosulfonyl group acts as an electrophilic warhead, reacting with nucleophilic amino acid residues such as serine, cysteine, and lysine . This covalent modification can inhibit enzyme activity or alter protein function, making it useful in the development of covalent inhibitors and probes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other sulfonyl fluorides such as:
- 4-(Fluorosulfonyl)benzoic acid
- Bis(fluorosulfonyl)imide
- Trifluoromethanesulfonyl fluoride
Uniqueness
4-(Fluorosulfonyl)-5-methylfuran-2-carboxylic acid is unique due to its furan ring structure, which imparts distinct chemical properties compared to other sulfonyl fluorides. The presence of the furan ring can influence the compound’s reactivity and its interactions with biological targets, making it a valuable tool in chemical biology and drug discovery .
Eigenschaften
Molekularformel |
C6H5FO5S |
---|---|
Molekulargewicht |
208.17 g/mol |
IUPAC-Name |
4-fluorosulfonyl-5-methylfuran-2-carboxylic acid |
InChI |
InChI=1S/C6H5FO5S/c1-3-5(13(7,10)11)2-4(12-3)6(8)9/h2H,1H3,(H,8,9) |
InChI-Schlüssel |
BMKYLTMMGLJTLI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(O1)C(=O)O)S(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.